N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group and a methyl group at the 9th position. Purine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 2-(2-chlorophenyl)-2-methoxyethanol.
Formation of the Intermediate: The intermediate is then reacted with 9-methyl-9H-purin-6-amine under specific reaction conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as reaction time, temperature, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as a biochemical probe to study purine metabolism and related pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
Caffeine: A methylxanthine derivative with stimulant effects.
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike naturally occurring purines, this compound has a chlorophenyl and methoxyethyl group, which may enhance its binding affinity to certain molecular targets and increase its stability under physiological conditions.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-21-9-20-13-14(18-8-19-15(13)21)17-7-12(22-2)10-5-3-4-6-11(10)16/h3-6,8-9,12H,7H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWMNOJIICBYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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